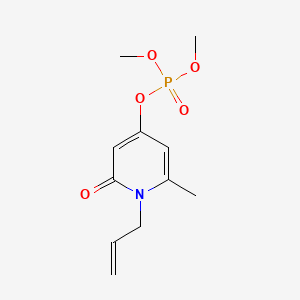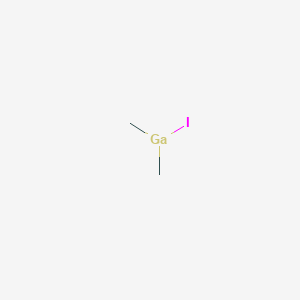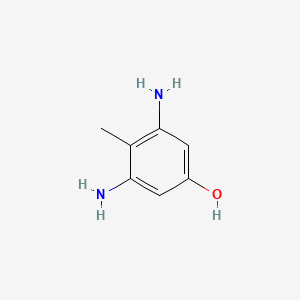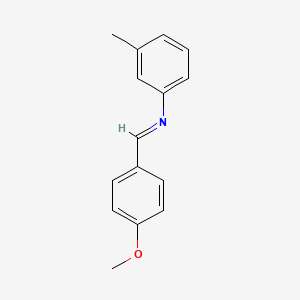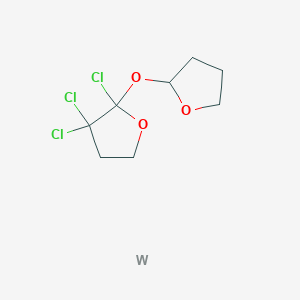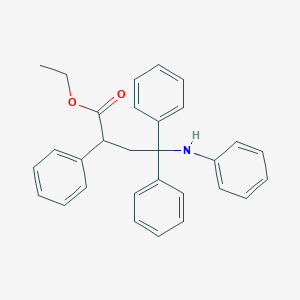
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate is a complex organic compound with the molecular formula C₃₀H₂₉NO₂ It is characterized by its unique structure, which includes multiple phenyl groups and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate typically involves multi-step organic reactions. One common method includes the reaction of triphenylmethane derivatives with ethyl acetoacetate under basic conditions, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can be compared with similar compounds such as:
Ethyl 2,4,4-triphenylbutanoate: Lacks the phenylamino group, resulting in different chemical properties and reactivity.
Ethyl 2,4,4-triphenyl-4-(methylamino)butanoate: Contains a methylamino group instead of a phenylamino group, affecting its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22319-44-4 |
|---|---|
Fórmula molecular |
C30H29NO2 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
ethyl 4-anilino-2,4,4-triphenylbutanoate |
InChI |
InChI=1S/C30H29NO2/c1-2-33-29(32)28(24-15-7-3-8-16-24)23-30(25-17-9-4-10-18-25,26-19-11-5-12-20-26)31-27-21-13-6-14-22-27/h3-22,28,31H,2,23H2,1H3 |
Clave InChI |
CGYFHJBIYNUOCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



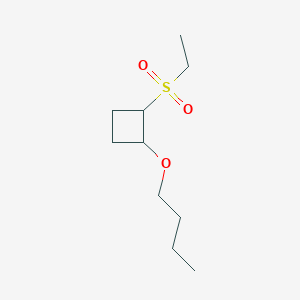
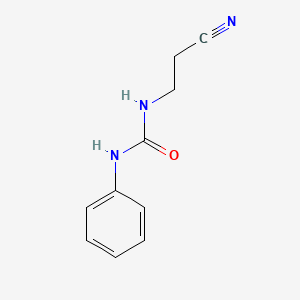

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

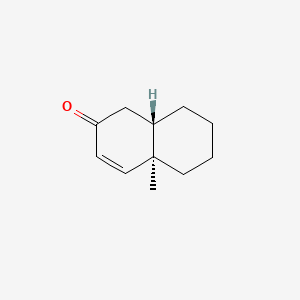
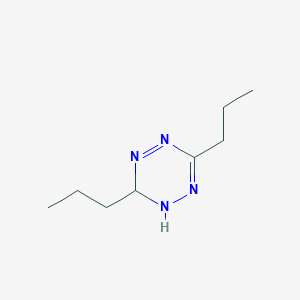
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
